Lipophilicity & Membrane Permeability: Ester vs. Acid
Ethyl oxazolo[4,5-b]pyridine-2-carboxylate possesses a calculated LogP of 1.40, which is substantially higher than the predicted LogP of the corresponding free carboxylic acid (oxazolo[4,5-b]pyridine-2-carboxylic acid, CAS 1211587-80-2), estimated at approximately 0.3–0.5 based on the loss of the ethyl group and the presence of a free carboxylate . This LogP difference of ~0.9–1.1 log units translates to an approximately 8–12× higher partition coefficient in octanol/water for the ethyl ester, indicating superior passive membrane permeability potential . The ethyl ester also has a lower topological polar surface area (tPSA) contribution from the ester (26.3 Ų) compared with the acid (37.3 Ų), favoring oral bioavailability predictions under Lipinski's Rule of Five .
| Evidence Dimension | Lipophilicity (calculated LogP) |
|---|---|
| Target Compound Data | LogP = 1.40 (ethyl oxazolo[4,5-b]pyridine-2-carboxylate) |
| Comparator Or Baseline | Oxazolo[4,5-b]pyridine-2-carboxylic acid (CAS 1211587-80-2), estimated LogP ≈ 0.3–0.5 |
| Quantified Difference | ΔLogP ≈ 0.9–1.1 units; ~8–12× higher octanol/water partition |
| Conditions | Calculated LogP using ChemSrc database value; comparator estimated by fragment-based calculation removing ethyl group contribution (~0.9–1.1 LogP unit reduction) |
Why This Matters
The ester prodrug or protected intermediate strategy is a well-validated approach in medicinal chemistry to enhance permeability and oral bioavailability during lead optimization, and the quantifiable LogP advantage distinguishes this compound from its acid congener for any program requiring transmembrane transport.
